(3-bromophenyl)(2-((2-fluorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
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Overview
Description
Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the bromine and fluorine atoms, which are both electronegative and could potentially undergo nucleophilic substitution reactions. The sulfur atom in the thioether linkage could also be a site of reactivity .
Scientific Research Applications
Antioxidant Properties
- Synthesis and Antioxidant Properties : A study by Çetinkaya, Göçer, Menzek, & Gülçin (2012) describes the synthesis and antioxidant properties of derivatives similar to the requested compound. These compounds demonstrated effective antioxidant power, highlighting their potential application in this area (Çetinkaya et al., 2012).
Carbonic Anhydrase Inhibition
- Carbonic Anhydrase Inhibitors : Akbaba, Balaydın, Menzek, Göksu, Şahin, & Ekinci (2013) synthesized novel bromophenol derivatives, including structures related to the requested compound, and evaluated their inhibition potential against carbonic anhydrase enzymes. These compounds exhibited strong inhibitory activity, suggesting their potential use in treatments for conditions like glaucoma or epilepsy (Akbaba et al., 2013).
Antitumor Activity
- Cytotoxicity Testing : A study by Công, Trang, Dung, Phuong, Trung, Dat, Anh, Tuyen, & Meervelt (2020) on 2-aroylbenzofuran-3-ols, which share structural similarities with the requested compound, showed good inhibitory abilities on human cancer cell lines, indicating potential antitumor applications (Công et al., 2020).
Photostability and Spectroscopic Properties
- Fluorinated Fluorophores : Woydziak, Fu, & Peterson (2012) focused on the synthesis of fluorinated fluorophores, demonstrating how fluorination can enhance photostability and improve spectroscopic properties. This research provides insights into the development of novel compounds for advanced imaging and diagnostic applications (Woydziak et al., 2012).
Biological and Material Science Applications
- Thiophene Derivatives for Various Applications : Nagaraju, Sridhar, Sreenatha, Kumara, & Sadashiva (2018) synthesized and reported the crystal structure of thiophene derivatives, highlighting their broad range of biological activities and applications in material science, such as in transistors and solar cells (Nagaraju et al., 2018).
Antioxidant Activity of Marine Algae Derivatives
- Marine Red Algae Antioxidants : Li, Li, Gloer, & Wang (2011) isolated and identified bromophenols from the marine red alga Rhodomela confervoides, which exhibited potent antioxidant activities. This suggests the potential of these compounds in preventing oxidative deterioration in food (Li et al., 2011).
Safety and Hazards
Properties
IUPAC Name |
(3-bromophenyl)-[2-[(2-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrFN2OS/c18-14-6-3-5-12(10-14)16(22)21-9-8-20-17(21)23-11-13-4-1-2-7-15(13)19/h1-7,10H,8-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHWICVUPRWMJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC=CC=C2F)C(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrFN2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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